N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide
Description
N-[(3,4-Dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a quinazolinone derivative characterized by a 4-oxo-2-sulfanylidene (thioxo) group on the quinazolinone core and a 3,4-dichlorophenylmethyl moiety connected via an acetamide linker. The compound’s synthesis typically involves coupling reactions, such as those described for analogous quinazolinones (e.g., via hydrogen peroxide oxidation and carbodiimide-mediated amidation) . Its structural similarity to benzylpenicillin lateral chains and coordination-capable amides highlights its relevance in medicinal and materials chemistry .
Properties
CAS No. |
422528-41-4 |
|---|---|
Molecular Formula |
C17H13Cl2N3O2S |
Molecular Weight |
394.27 |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-6-5-10(7-13(12)19)8-20-15(23)9-22-16(24)11-3-1-2-4-14(11)21-17(22)25/h1-7H,8-9H2,(H,20,23)(H,21,25) |
InChI Key |
PHQNSKVYWRTSFI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide is a quinazoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a dichlorophenyl group and a quinazolinone moiety, which is known for its diverse pharmacological properties.
| Property | Details |
|---|---|
| Molecular Formula | C17H13Cl2N3O2S |
| Molecular Weight | 394.3 g/mol |
| IUPAC Name | This compound |
| InChI Key | PHQNSKVYWRTSFI-UHFFFAOYSA-N |
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Preliminary studies suggest that quinazoline derivatives exhibit antimicrobial properties. Although specific data on this compound's activity against various pathogens is limited, related compounds have shown efficacy against bacteria and fungi, indicating potential for similar effects.
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors within biological systems. Its mechanism of action remains largely unexplored, but it is hypothesized that it could inhibit certain kinases or other enzymes, akin to other quinazolinone-based drugs.
- Antioxidant Properties : Quinazolinones have been studied for their antioxidant capabilities. While direct studies on this compound’s antioxidant activity are lacking, analogous compounds have demonstrated significant radical scavenging effects in various assays .
The precise mechanism of action for this compound is not well defined. However, based on the structural characteristics of quinazolinones, it is plausible that this compound may modulate enzyme activity or receptor interactions leading to its biological effects. Further research is necessary to elucidate these mechanisms.
Study on Antimicrobial Activity
A study involving related quinazoline derivatives indicated that structural modifications can significantly influence antimicrobial efficacy. Compounds with electron-withdrawing groups like chlorine showed enhanced activity against specific bacterial strains, suggesting that N-[ (3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene) may exhibit similar properties .
Antioxidant Activity Assessment
Research conducted on various quinazolinone derivatives demonstrated moderate antioxidant activity using the DPPH assay. Compounds were evaluated for their ability to scavenge free radicals, with results indicating a potential for therapeutic applications in oxidative stress-related conditions .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for drug development. Notable properties include:
- Antimicrobial Activity: Research indicates that compounds with similar structures can inhibit bacterial growth, suggesting potential use as antimicrobial agents.
- Antiviral Properties: Preliminary studies show that quinazolinone derivatives may interfere with viral replication mechanisms, indicating potential antiviral applications.
- Anticancer Effects: The compound's ability to modulate cellular pathways associated with cancer cell proliferation has been observed in various in vitro studies, positioning it as a promising anticancer agent.
Medicinal Chemistry
In medicinal chemistry, N-[(3,4-dichlorophenyl)methyl]-2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)acetamide could serve multiple therapeutic roles:
- Anti-inflammatory Properties: Compounds derived from quinazolinones have shown effectiveness in reducing inflammation in preclinical models.
- Analgesic Effects: The structural features of this compound suggest potential applications in pain management through modulation of pain pathways.
Synthesis and Mechanism of Action
The synthesis of this compound typically involves a multi-step process:
- Formation of the Quinazolinone Core: This involves cyclization reactions starting from anthranilic acid derivatives.
- Introduction of Functional Groups: The benzamide moiety is introduced through acylation reactions with appropriate acyl chlorides.
- Final Modifications: The dichlorophenylmethyl group is added via nucleophilic substitution reactions.
The mechanism of action likely involves interactions with specific molecular targets such as enzymes or receptors, leading to the observed biological effects.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that derivatives of quinazolinones exhibited selective cytotoxicity against various cancer cell lines. The compound's mechanism involved the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Research conducted on similar compounds highlighted their effectiveness against Gram-positive bacteria. The study utilized disk diffusion methods to evaluate antimicrobial activity, showing significant inhibition zones compared to control groups.
Comparison with Similar Compounds
Substituent Variations on the Quinazolinone Core
- 2-[6-(4-Acetylpiperazin-1-yl)-2-methyl-4-oxoquinazolin-3(4H)-yl]-N-[(3,4-dichlorophenyl)methyl]acetamide This compound replaces the 2-sulfanylidene group with a methyl group and introduces a 4-acetylpiperazine substituent at position 4. The acetylpiperazine enhances solubility and may improve target selectivity, as seen in its role as an Autotaxin inhibitor (IC₅₀ data referenced in crystallography studies) .
- N-[(4-Chlorophenyl)methyl]-2-[4-oxo-3-(3-propan-2-yloxypropyl)quinazolin-2-yl]sulfanylacetamide Features a 4-chlorophenylmethyl group and a 3-(isopropoxypropyl) substituent on the quinazolinone. Key Difference: The 4-chloro substitution (vs. 3,4-dichloro) reduces steric bulk, possibly altering binding affinity to hydrophobic pockets.
Thioxo vs. Dioxo Derivatives
- N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide Replaces the 2-sulfanylidene with a 2,4-dioxo group. Key Difference: The dioxo derivative lacks the sulfur atom’s polarizability, which may diminish interactions with metal ions or cysteine residues in biological targets.
Acetamide-Linked Dichlorophenyl Compounds
Heterocyclic Replacements for Quinazolinone
- N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Substitutes the quinazolinone with a pyrazolone ring. The pyrazolone’s planar amide group facilitates hydrogen-bonded dimerization (R₂²(10) motifs), as observed in crystallographic studies . Key Difference: The pyrazolone core’s smaller size may limit π-π stacking interactions compared to the extended quinazolinone system.
- N-[(3,4-Dichlorophenyl)methyl]-2-(benzotriazol-1-yl)acetamide (Compound 30) Incorporates a benzotriazole moiety instead of quinazolinone. Benzotriazole’s aromaticity and hydrogen-bond acceptor capacity make it a common pharmacophore in kinase inhibitors .
Functional Group and Pharmacophore Comparisons
Sulfamoylphenyl vs. Dichlorophenylmethyl Moieties
- 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Features a sulfamoylphenyl group, enhancing water solubility via hydrogen bonding. The sulfamoyl group is a known sulfonamide bioisostere, often utilized in diuretics and carbonic anhydrase inhibitors . Key Difference: The sulfamoyl group’s polarity contrasts with the hydrophobic 3,4-dichlorophenylmethyl, impacting logP and tissue distribution.
Physicochemical Data
| Compound | Molecular Weight | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | 417.29* | Not Reported | Thioxo, Dichlorophenylmethyl |
| 2-[6-(4-Acetylpiperazin-1-yl)-2-methyl-4-oxoquinazolin-3(4H)-yl]-N-[(3,4-dichlorophenyl)methyl]acetamide | 502.39 | Not Reported | Acetylpiperazine, Methyl |
| N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide | 418.29 | 473–475 | Pyrazolone, Dichlorophenyl |
| 2-Cyano-2-[2-(4-methylphenyl)hydrazinylidene]-N-(4-sulfamoylphenyl)ethanamide (13a) | 357.38 | 288 | Cyano, Hydrazinylidene, Sulfamoyl |
*Calculated based on molecular formula C₁₇H₁₂Cl₂N₃O₂S.
Q & A
Q. Methodological Answer :
Salt Formation : Convert the free acid to sodium or lysine salts to enhance aqueous solubility .
Prodrug Design : Mask the sulfanylidene group with acetylated or PEGylated prodrugs to reduce oxidation .
Co-Crystallization : Co-formulate with cyclodextrins to stabilize the amorphous phase and improve bioavailability .
Advanced: How do computational methods predict binding modes and metabolic pathways?
Q. Methodological Answer :
Docking Studies : Use AutoDock Vina to model interactions with GABAA (PDB: 6HUO). Focus on π-π stacking with Phe residues and hydrogen bonds with Tyr160 .
Metabolism Prediction : Employ SwissADME to identify CYP450 oxidation sites (e.g., sulfur atom in sulfanylidene) and glucuronidation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
